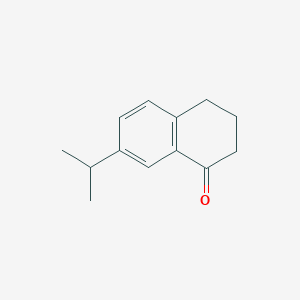

7-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one

Descripción general

Descripción

7-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one: is a chemical compound with the molecular formula C13H16O and a molecular weight of 188.27 . It is also known by other names such as 7-isopropyl-1,2,3,4-tetrahydronaphthalen-1-one . This compound is a derivative of naphthalene and is characterized by the presence of a propan-2-yl group and a dihydro-naphthalenone structure.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one can be achieved through various synthetic routes. One common method involves the use of single terpene compounds as starting materials. The synthesis pathway is relatively complex and requires careful control of reaction conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions: 7-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 7-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one serves as an intermediate in the synthesis of various organic compounds. It acts as a building block for more complex molecules due to its unique structural characteristics. The compound can undergo several types of reactions:

| Type of Reaction | Description |

|---|---|

| Oxidation | Addition of oxygen or removal of hydrogen to form oxidized products. |

| Reduction | Addition of hydrogen or removal of oxygen resulting in reduced products. |

| Substitution | Replacement of one functional group with another to create substituted products. |

Biology and Medicine

In biological and medical research, this compound is utilized to study molecular interactions and pathways. It can serve as a model compound for understanding the behavior of similar structures in biological systems. Notably, it has been investigated for potential therapeutic properties:

Industrial Applications

In industrial contexts, this compound is employed in the production of fragrances and specialty chemicals. Its unique chemical properties make it suitable for various formulations in the cosmetic and flavor industries.

Case Study 1: Fungicidal Activity

A study explored the fungicidal properties of this compound against several phytopathogenic fungi affecting agriculture. The results indicated that certain concentrations significantly reduced disease severity in treated plants compared to controls .

Case Study 2: Synthesis Pathways

Research on synthetic routes for producing this compound highlighted the use of single terpene compounds as starting materials. The synthesis involves complex reaction conditions that require careful control to ensure high yields and purity.

Mecanismo De Acción

Comparación Con Compuestos Similares

- 7-isopropyl-1,2,3,4-tetrahydronaphthalen-1-one

- 1,2,3,4-tetrahydronaphthalen-1-one

- 3,4-dihydro-2H-naphthalen-1-one

Uniqueness: 7-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one is unique due to the presence of the propan-2-yl group, which imparts specific chemical and physical properties. This structural feature distinguishes it from other similar compounds and influences its reactivity and applications .

Actividad Biológica

7-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one, also known as isopropyl naphthalenone, is a compound of interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and industry.

- IUPAC Name : this compound

- Molecular Formula : C12H14O

- Molecular Weight : 174.24 g/mol

- Structure : The compound features a naphthalene backbone with a ketone functional group and an isopropyl substituent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be effective at concentrations as low as 100 µg/mL, demonstrating its potential as an antimicrobial agent in clinical settings .

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 16.1 | 100 |

| Escherichia coli | 14.8 | 100 |

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has shown promise in reducing inflammation. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells stimulated with lipopolysaccharide (LPS). The compound exhibited a dose-dependent inhibition of TNFα production with an IC50 value of approximately 50 µM .

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Preliminary studies indicate that it can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle progression .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : It has been identified as a selective inhibitor of certain deubiquitinating enzymes (DUBs), which play crucial roles in cellular signaling and protein degradation pathways .

- Reactive Oxygen Species (ROS) Modulation : The compound may also influence oxidative stress levels within cells, contributing to its anticancer effects by promoting ROS accumulation that leads to cell death .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several naphthalene derivatives, including this compound. The results indicated that this compound outperformed many traditional antibiotics against resistant strains, suggesting its potential as a lead compound for drug development.

Anti-inflammatory Research

In another investigation focusing on anti-inflammatory properties, researchers treated LPS-stimulated macrophages with varying concentrations of the compound. Results showed a significant reduction in inflammatory markers compared to controls, supporting its use in developing anti-inflammatory therapies .

Propiedades

IUPAC Name |

7-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-9(2)11-7-6-10-4-3-5-13(14)12(10)8-11/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTPUMZADACVGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(CCCC2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40524437 | |

| Record name | 7-(Propan-2-yl)-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40524437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35338-72-8 | |

| Record name | 7-(Propan-2-yl)-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40524437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.